

assessing off-target effects of 1-carbamimidoyl-2-cyclohexylguanidine

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Compound of Interest

1-carbamimidoyl-2cyclohexylguanidine;hydrochloride

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Assessing Off-Target Effects of Novel Guanidine-Based Compounds A Comparative Guide for Researchers

For researchers and drug development professionals, understanding the off-target effects of a novel compound is critical for accurate interpretation of experimental results and for the early identification of potential toxicities. This guide provides a framework for assessing the off-target profile of guanidine-containing molecules, with a focus on experimental design and data presentation.

While the specific compound "1-carbamimidoyl-2-cyclohexylguanidine" was not found in publicly available chemical databases, the guanidinium group is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Therefore, a thorough assessment of off-target effects is paramount for any new guanidine-based compound. This guide offers a comparative framework and methodologies to evaluate the selectivity of such compounds.

Comparison with Alternative Compounds

To contextualize the off-target profile of a novel guanidine compound, it is essential to compare it with other well-characterized molecules that share a similar primary target or structural motifs. The selection of appropriate comparator compounds is crucial for a meaningful analysis.



Table 1: Comparative Off-Target Profile of a Hypothetical Guanidine Compound and Alternatives

Compound	Primary Target(s)	Off-Target Kinase Hits (>90% Inhibition @ 1µM)	Known Off- Target Families	hERG Inhibition (IC50)	CYP450 Inhibition (IC50)
[Test Compound]	e.g., Kinase X	e.g., SRC, LCK, YES	e.g., Kinases, GPCRs	e.g., > 10 μM	e.g., CYP3A4: 5 μΜ
Compound A	e.g., Kinase X	e.g., ABL, KIT	e.g., Kinases	e.g., 2 μM	e.g., CYP3A4: > 20 μΜ
Compound B	e.g., Kinase Y	e.g., FLT3, PDGFR	e.g., Kinases	e.g., > 30 μM	e.g., CYP2D6: 8 μΜ

Methodologies for Off-Target Profiling

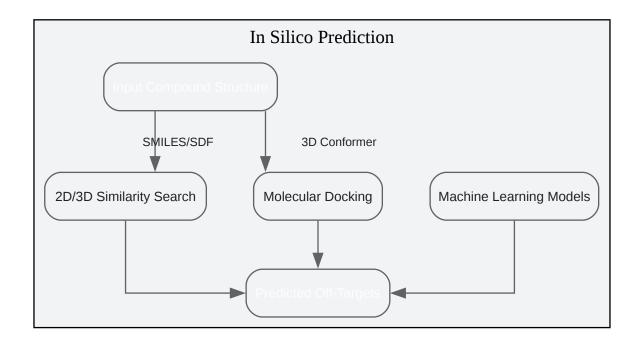
A multi-pronged approach employing both in silico and in vitro methods is recommended for a comprehensive assessment of off-target interactions.

In Silico Prediction of Off-Target Interactions

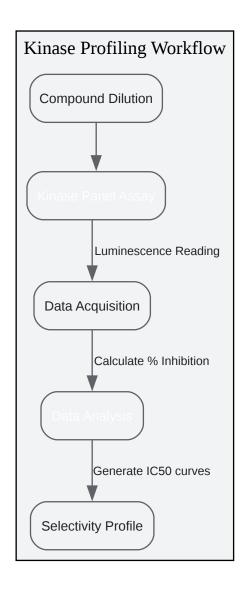
Computational methods can provide an initial, broad assessment of potential off-target interactions. These approaches leverage the chemical structure of the small molecule to predict its binding affinity to a large panel of known protein targets.

Workflow for In Silico Off-Target Screening

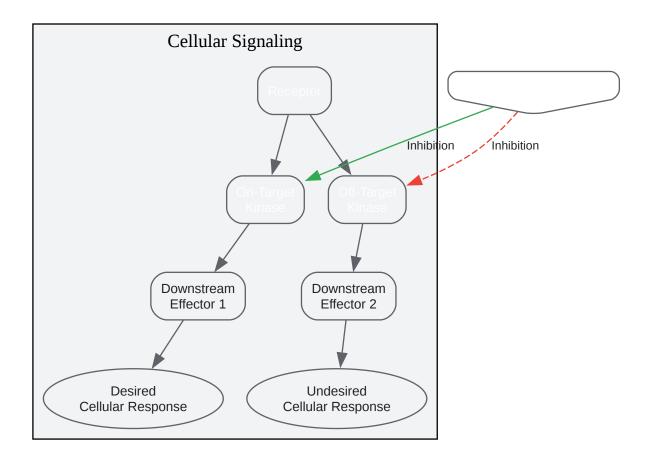












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